molecular formula C11H10N2O2 B1480561 6-((1-Formylcyclopropyl)methoxy)picolinonitrile CAS No. 2097962-65-5

6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Cat. No. B1480561
CAS RN: 2097962-65-5
M. Wt: 202.21 g/mol
InChI Key: OXMIOJOPFGLSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-Formylcyclopropyl)methoxy)picolinonitrile, also known as 6-FCPM, is an organic compound that has a wide range of applications in the field of scientific research. 6-FCPM is a cyclopropyl derivative of picolinonitrile and belongs to the group of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in polar organic solvents, such as dimethyl sulfoxide (DMSO) and methanol. 6-FCPM is of particular interest due to its unique properties, including its ability to form stable complexes with transition metals, its high reactivity and its low toxicity.

Scientific Research Applications

Coordination Chemistry

Research on hexadentate picolinic acid-based ligands, similar in structural motif to picolinonitriles, demonstrates their importance in coordination chemistry. These ligands exhibit strong coordination with metal ions like CuII, NiII, ZnII, CoII, and GaIII, showcasing potential for developing metal-organic frameworks (MOFs) or catalysts for chemical reactions. The study by Comba et al. (2016) highlights the synthesis and coordination properties of such ligands, emphasizing their preorganization for octahedral coordination geometries suitable for Jahn-Teller labile ground states (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).

Fluorophores and Sensors

Another relevant area of research involves the development of novel fluorophores and sensors. For instance, the work by Hirano et al. (2004) on 6-methoxy-4-quinolone (a compound sharing the methoxy and quinolone components with the query compound) outlines its application as a stable fluorophore with strong fluorescence across a wide pH range. This compound's properties suggest potential use in biomedical imaging and analytical chemistry (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Antimicrobial and Anticancer Agents

Derivatives of picolinonitriles and related structures have been explored for their antimicrobial and anticancer activities. Senthilkumar et al. (2008) synthesized 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, showing promising antimycobacterial activity. These findings indicate the potential of picolinonitrile derivatives in developing new therapeutic agents (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Chemical Synthesis and Methodologies

Research also focuses on synthetic methodologies involving picolinonitriles. For example, the study by Fukuhara et al. (2018) presents a synthetic route to 3-hydroxy-4-substituted picolinonitriles from 4-propargylaminoisoxazoles, highlighting the compound class's versatility in organic synthesis and the potential for creating diverse chemical entities (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

properties

IUPAC Name

6-[(1-formylcyclopropyl)methoxy]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-6-9-2-1-3-10(13-9)15-8-11(7-14)4-5-11/h1-3,7H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMIOJOPFGLSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=CC(=N2)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 2
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 3
Reactant of Route 3
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 4
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 5
Reactant of Route 5
6-((1-Formylcyclopropyl)methoxy)picolinonitrile
Reactant of Route 6
Reactant of Route 6
6-((1-Formylcyclopropyl)methoxy)picolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.